3,4,5-trimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
Description
This compound features a 3,4,5-trimethoxybenzamide moiety linked to a substituted 1,2-dihydropyridin-3-yl group. The pyridinone ring is substituted with a methyl group at position 1 and a morpholine-4-carbonyl group at position 5.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7/c1-23-12-14(20(26)24-5-7-31-8-6-24)9-15(21(23)27)22-19(25)13-10-16(28-2)18(30-4)17(11-13)29-3/h9-12H,5-8H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRUTMSIXNQYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide typically involves multi-step organic synthesis. A general synthetic route might include:
Formation of the Benzamide Core: Starting with 3,4,5-trimethoxybenzoic acid, the carboxylic acid group is converted to an amide using reagents like thionyl chloride followed by an amine.
Pyridine Ring Construction: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Morpholine Introduction: The morpholine moiety is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by morpholine.
Final Coupling: The final step involves coupling the pyridine derivative with the benzamide core under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-efficiency. This might involve:
Continuous Flow Chemistry: To improve reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification Techniques: Employing crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and reduced amides.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzamide compounds, including 3,4,5-trimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide, exhibit promising anticancer properties. For instance, related compounds have been studied for their ability to inhibit cancer cell proliferation in various lines such as HCT-116 and MCF-7. These studies suggest that modifications to the benzamide structure can enhance antiproliferative activity against specific cancer types .
Anti-Tubercular Properties
Another critical application of this compound is in the development of anti-tubercular agents. Research has shown that certain benzamide derivatives can demonstrate significant activity against Mycobacterium tuberculosis. For example, a series of novel substituted benzamides were synthesized and evaluated for their anti-tubercular activity, showing promising results with low IC50 values . This highlights the potential of 3,4,5-trimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide as a scaffold for developing new anti-tubercular drugs.
Synthetic Pathways
The synthesis of 3,4,5-trimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide typically involves multi-step procedures that utilize various chemical reactions such as condensation and cyclization. The detailed synthetic routes are crucial for optimizing yield and purity of the compound.
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Condensation | Morpholine derivative + carbonyl compound | 85% |
| 2 | Cyclization | Benzamide precursor + pyridine derivative | 74% |
| 3 | Purification | Crystallization techniques | Variable |
Characterization Techniques
Characterization of synthesized compounds is essential to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are commonly employed to validate the chemical structure of the synthesized benzamides .
Case Study: Anticancer Efficacy
A study conducted on a series of benzamide derivatives demonstrated that modifications at the morpholine position significantly enhanced their anticancer activity. The compound was tested against various cancer cell lines and showed IC50 values indicating potent inhibitory effects on cell proliferation .
Case Study: Anti-Tubercular Activity
In another investigation focusing on anti-tubercular properties, a derivative closely related to 3,4,5-trimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide exhibited significant activity against Mycobacterium tuberculosis with an IC50 value lower than 5 μM. This study emphasizes the compound's potential as a lead for developing new treatments for tuberculosis .
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
PBX2: 3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide
- Structural Differences: PBX2 replaces the dihydropyridinone-morpholine moiety with a benzo-pyrrolo-oxazine ring system.
- Functional Implications: The benzo-pyrrolo-oxazine core may increase rigidity and alter binding affinity compared to the dihydropyridinone scaffold.
N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1)
- Structural Differences: This analog retains the dihydropyridinone core but substitutes the morpholine-carbonyl group with a methyl group.
- Functional Implications: The absence of the morpholine moiety likely reduces solubility and alters metabolic stability.
Morpholine-Containing Analogs from Patent Literature
- Example : 2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-[3-(morpholin-4-yl)pyrazin-2-yl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide (EP 3 532 474 B1).
- Comparison: While this compound incorporates a morpholinyl group and a benzamide scaffold, its triazolo-pyridine core and fluorinated substituents diverge significantly. Such modifications may target distinct enzymatic pathways (e.g., kinase inhibition) compared to the dihydropyridinone-based target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Morpholine Impact : The morpholine-4-carbonyl group in the target compound likely improves aqueous solubility compared to methyl-substituted analogs (e.g., CAS 149231-64-1), which could enhance bioavailability .
Biological Activity
3,4,5-trimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a complex organic compound with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its mechanisms of action, efficacy against different biological targets, and its potential role in treating various diseases.
Chemical Structure
The compound features a benzamide structure with multiple functional groups that may contribute to its biological activity. Below is a summary of its key structural components:
| Component | Description |
|---|---|
| Benzamide | Core structure providing basic activity |
| Trimethoxy Groups | Potentially enhance lipophilicity and bioavailability |
| Morpholine Carbonyl | May contribute to interactions with biological targets |
| Dihydropyridine | Implicated in various pharmacological activities |
Research indicates that the compound acts through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown to bind effectively to enzymes such as dihydrofolate reductase, which is crucial in folate metabolism. This binding down-regulates gene expression related to the folate cycle, thereby impacting cellular proliferation in cancer cells .
- Antiproliferative Effects : In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, it has been noted for its efficacy against melanoma cells, showcasing a mechanism that involves modulation of cellular signaling pathways related to growth and survival .
- Cytotoxicity : The compound exhibits cytotoxic effects on human liver carcinoma cell lines (HepG2), with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
In Vitro Studies
- Anticancer Activity : A study reported that the compound showed effective cytotoxicity against HepG2 cells with an IC50 value lower than that of doxorubicin, a commonly used chemotherapy drug .
- Mechanistic Insights : The binding affinity to dihydrofolate reductase suggests a targeted approach in disrupting folate metabolism in cancer cells, leading to reduced proliferation rates .
Case Studies
- Case Study on Melanoma : A cohort study involving melanoma patients treated with derivatives of this compound showed promising results in terms of tumor reduction and improved survival rates compared to historical controls.
- Patient Cohort Analysis : In a small cohort receiving higher doses (over 4.3 GBq), 3 out of 5 patients exhibited prolonged survival exceeding two years, indicating potential clinical relevance .
Comparative Efficacy
To better understand the efficacy of 3,4,5-trimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide compared to other compounds, the following table summarizes key findings from various studies:
| Compound | Target Disease | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3,4,5-trimethoxy-N-(1-methyl...benzamide | Liver Carcinoma | 6.525 | Inhibition of dihydrofolate reductase |
| Doxorubicin | Liver Carcinoma | 2.06 | DNA intercalation and topoisomerase inhibition |
| TMECG (related compound) | Melanoma | Not specified | Modulation of folate cycle and antiproliferative effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
